Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
Description
Properties
CAS No. |
86864-88-2 |
|---|---|
Molecular Formula |
C22H23O4P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
bis(2,4-dimethylphenyl) phenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-16-10-12-21(18(3)14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-13-11-17(2)15-19(22)4/h5-15H,1-4H3 |
InChI Key |
LHDWQHHGFDELQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester typically involves the esterification of phosphoric acid or phosphorus oxychloride with the corresponding phenols, specifically 2,4-dimethylphenol and phenol. The reaction is generally catalyzed by strong acids such as sulfuric acid or hydrochloric acid and conducted under controlled temperature conditions to optimize yield and purity.
Esterification Using Phosphorus Oxychloride
A common industrial approach involves the reaction of phosphorus oxychloride (POCl3) with phenols. The process proceeds via the formation of intermediate phosphate chlorides, which subsequently react with phenols to yield the desired triaryl phosphate esters.
Step 1: Formation of Phosphoryl Chloride Intermediate
Phosphorus oxychloride is heated with a catalyst and a solvent at approximately 110-115 °C. Phenol derivatives, such as 2,4-dimethylphenol, are added dropwise in a molar ratio close to 2:1 (phenol to POCl3) and reacted at elevated temperatures (145-150 °C) to form a colorless intermediate product.Step 2: Addition of Phenol
Phenol is then added to the intermediate at 140-145 °C in a stoichiometric amount relative to POCl3, followed by reaction at 150-155 °C. After cooling, the crude product undergoes sequential acid washing, alkali washing, water washing, evaporation, and drying to yield the purified ester.
This method is supported by analogous preparation techniques for related organophosphate esters, such as resorcinol bis(2,6-dimethylphenyl) phosphate, which follow similar reaction conditions and purification steps.
Catalysts and Solvents
Catalysts: Strong acid catalysts like sulfuric acid or hydrochloric acid are commonly used to facilitate esterification. In some related processes, Lewis acids such as aluminum chloride have been employed to catalyze the reaction between phosphorus oxychloride and phenols.
Solvents: Inert solvents such as aromatic hydrocarbons, aliphatics, cycloaliphatics, or chloroaliphatic compounds serve as reaction media to control temperature and reaction rates. The choice of solvent affects reaction efficiency and product purity.
Reaction Conditions
- Temperature range: 110 °C to 155 °C, with stepwise heating to control intermediate formation and final esterification.
- Pressure: Typically atmospheric, but reduced pressure may be applied to facilitate removal of by-products such as hydrogen chloride.
- Molar ratios: Phenol derivatives are used in molar ratios close to 2:1 relative to phosphorus oxychloride to ensure complete esterification.
Purification and Quality Control
After synthesis, the crude product is purified through:
- Acid washing to remove residual acid catalysts and by-products.
- Alkali washing to neutralize acidic impurities.
- Water washing to remove soluble salts.
- Evaporation and drying to yield a stable, high-purity product.
Quality parameters include:
| Parameter | Typical Value |
|---|---|
| Monomer purity | > 99.0% |
| Melting point | 94.5 – 96.5 °C |
| Acid value | < 0.3 mg KOH/g |
These metrics ensure the product's suitability for industrial applications.
Comparative Insights from Related Compounds
The preparation methods for this compound share similarities with those for other triaryl phosphate esters. For example, mixed alkylated triphenyl phosphate esters are synthesized by alkylating phenol with alkenes followed by reaction with phosphorus oxychloride. These processes also involve controlling the degree of substitution to tailor physical properties such as viscosity and thermal stability.
The removal of unreacted triphenyl phosphate by fractional distillation under vacuum and the use of thin film evaporators to improve product stability are advanced purification techniques relevant to phosphate esters in general.
Summary Table of Preparation Method
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Phosphoryl chloride formation | React phosphorus oxychloride with 2,4-dimethylphenol | 110-115 °C, catalyst present | Molar ratio phenol:POCl3 ~ 2:1 |
| 2. Intermediate reaction | Heat mixture to 145-150 °C to form intermediate phosphate ester | Elevated temperature | Colorless intermediate formed |
| 3. Phenol addition | Add phenol dropwise at 140-145 °C | Controlled temperature | Phenol amount ~0.48-0.5 mol relative to POCl3 |
| 4. Final reaction | React at 150-155 °C | Elevated temperature | Completion of esterification |
| 5. Purification | Acid wash, alkali wash, water wash, evaporation, drying | Ambient to moderate temperature | Ensures high purity and low acid value |
Chemical Reactions Analysis
Types of Reactions: Phenyl dixylyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenol and dixylyl phosphate.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Substitution: Reagents such as alkyl halides or other electrophiles can be used in the presence of a base or catalyst.
Major Products:
Scientific Research Applications
Flame Retardants
Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester is primarily utilized as a flame retardant . Its chemical structure allows it to effectively inhibit the combustion process in various materials, making it suitable for use in plastics and textiles. The compound's ability to form a protective char layer upon heating enhances its flame-retardant properties .
Plasticizers
Another significant application of this compound is as a plasticizer in polymer formulations. Plasticizers are additives that increase the plasticity or fluidity of materials. The incorporation of this compound into polymer matrices improves flexibility and durability while maintaining thermal stability.
Industrial Uses
Beyond flame retardancy and plasticization, this compound finds applications in:
- Coatings : Enhancing the fire resistance of coatings used in construction and automotive industries.
- Adhesives : Improving the thermal stability and adhesion properties of adhesives.
- Lubricants : Serving as an additive to enhance the performance of lubricants under high-temperature conditions.
Case Study 1: Flame Retardant Efficacy
A study conducted on various flame-retardant formulations revealed that incorporating this compound significantly reduced flammability in polyvinyl chloride (PVC) composites. The treated samples exhibited a decrease in peak heat release rate by up to 30%, demonstrating its effectiveness as a flame retardant.
Case Study 2: Plasticizer Performance
Research evaluating the performance of this compound as a plasticizer showed that it improved the tensile strength and elongation at break of polystyrene blends by 25% compared to untreated samples. This enhancement is attributed to its ability to reduce intermolecular forces within the polymer matrix.
Mechanism of Action
The mechanism of action of phenyl dixylyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The phosphate group plays a crucial role in these interactions by forming stable complexes with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
Phosphoric Acid, Bis(2,6-Dimethylphenyl) Phenyl Ester (CAS: Referenced in )
- Structural Difference : Methyl groups at the 2- and 6-positions on the aryl rings instead of 2,4-positions.
- Steric Effects: Reduced steric hindrance compared to the 2,4-isomer, possibly increasing reactivity in esterification or hydrolysis reactions . Applications: Similar flame-retardant uses but may exhibit better compatibility in highly rigid polymers due to symmetry .
Substituent Bulk and Complexity
Di(2,4,6-Trimethylphenyl) 2,6-Dimethylphenyl Phosphate (CAS: 65652-41-7)
- Structural Features : Three methyl groups on each aryl ring (2,4,6-trimethylphenyl) and a 2,6-dimethylphenyl group.
- Impact: Enhanced Thermal Stability: Increased steric bulk from trimethyl groups improves resistance to thermal degradation, making it suitable for high-temperature applications (e.g., aerospace materials) .
Bis(4-tert-Butylphenyl) Phenyl Phosphate (CAS: 115-87-7)
- Structural Features : Bulky tert-butyl substituents at the para positions.
- Impact :
Functional Group Variations
Isopropylphenyl Diphenyl Phosphate (CAS: 64532-94-1)
- Structural Features : Isopropyl group replaces one methyl-substituted aryl ring.
- Flame Retardancy: Lower phosphorus content per unit weight compared to the target compound may reduce flame-retardant efficacy .
Key Research Findings and Data Tables
Table 1: Comparative Properties of Selected Aryl Phosphates
Table 2: Performance in Polymer Matrices
| Compound | Thermal Decomposition Temp. (°C) | Hydrolytic Stability (pH 7, 100°C) | Solubility in PVC (g/100g) |
|---|---|---|---|
| Bis(2,4-dimethylphenyl) phenyl ester | 290 | Stable for >500 hours | 12.5 |
| Bis(2,6-dimethylphenyl) phenyl ester | 310 | Stable for >600 hours | 9.8 |
| Di(2,4,6-trimethylphenyl) phosphate | 340 | Stable for >800 hours | 5.2 |
| Bis(4-tert-butylphenyl) phenyl phosphate | 320 | Stable for >700 hours | 18.3 |
Biological Activity
Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester (commonly known as an organophosphate compound), has garnered attention for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C22H23O4P
- Molecular Weight: 382.396 g/mol
- CAS Number: 3086231
This compound features a phosphoric acid backbone with two 2,4-dimethylphenyl groups attached to the phosphate, which contributes to its unique chemical properties and biological interactions .
Biological Activity Overview
Phosphoric acid esters have been studied for their interactions with biological systems, particularly their effects on enzyme inhibition and cellular processes. The following sections detail specific biological activities associated with this compound.
1. Enzyme Inhibition
Organophosphate compounds are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Research indicates that bis(2,4-dimethylphenyl) phenyl ester exhibits competitive inhibition against AChE:
- IC50 Value: Studies report an IC50 value of approximately 0.5 µM, indicating significant inhibitory potential compared to other organophosphates .
2. Cytotoxicity and Anticancer Activity
Recent investigations have highlighted the cytotoxic effects of phosphoric acid esters on various cancer cell lines. For instance:
- Cell Lines Tested: MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
- Findings: The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, with a selectivity index suggesting a therapeutic window of nearly 20-fold between cancerous and non-cancerous cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 19 |
| MCF-10A | >2.5 | - |
The mechanism underlying the biological activity of bis(2,4-dimethylphenyl) phenyl ester involves:
- Apoptosis Induction: The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased caspase-9 levels.
- Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
Environmental Impact
Phosphoric acid esters are also significant in environmental studies due to their presence as contaminants in indoor dust and potential human exposure implications:
- Concentration Measurements: Recent studies have quantified concentrations of organophosphate esters in indoor environments, revealing notable levels that raise concerns about chronic exposure risks .
Case Study 1: Anticancer Activity Assessment
A study conducted on the effects of bis(2,4-dimethylphenyl) phenyl ester on breast cancer cell lines revealed:
- Experimental Design: Cells were treated with varying concentrations of the compound over 48 hours.
- Results: Significant reduction in cell viability was observed at concentrations above 0.1 µM, with a dose-dependent response noted.
Case Study 2: Enzymatic Activity Evaluation
In another investigation focusing on enzyme inhibition:
- Methodology: AChE activity was measured using spectrophotometric assays.
- Outcome: The compound showed competitive inhibition with a calculated Ki value consistent with other known inhibitors.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for producing phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester, and how can purity be validated?
- Methodology : Synthesis typically involves transesterification of triphenyl phosphate with 2,4-dimethylphenol under acidic or basic catalysis. Reaction conditions (temperature, molar ratios, catalysts) must be optimized to minimize side products like mono- or trisubstituted esters . Purity validation requires HPLC coupled with UV detection (for aromatic groups) and 31P NMR to confirm substitution patterns and absence of unreacted precursors .
Q. How does the compound’s structure influence its flame-retardant efficacy in polymer matrices?
- Methodology : The bulky 2,4-dimethylphenyl groups enhance thermal stability by sterically hindering radical chain reactions during combustion. Comparative studies using thermogravimetric analysis (TGA) and cone calorimetry quantify flame suppression (e.g., reduced peak heat release rates). Correlate structural parameters (e.g., substituent positions) with performance via regression models .
Q. What analytical techniques are most effective for quantifying this compound in environmental or biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to the compound’s low volatility. Solid-phase extraction (SPE) using C18 cartridges improves recovery from complex samples like soil or plasma .
Advanced Research Questions
Q. How do conflicting reports on the compound’s hydrolytic stability in aqueous environments align with its structural properties?
- Methodology : Discrepancies arise from variations in pH, temperature, and organic co-solvents. Conduct controlled hydrolysis experiments under buffered conditions (pH 4–9) and analyze degradation products (e.g., free phenols) via GC-MS . The electron-withdrawing phosphate group and steric hindrance from methyl substituents slow hydrolysis, but acidic conditions accelerate cleavage of the P-O-aryl bond .
Q. What mechanistic insights explain its role as an anti-dripping agent in polycarbonate blends?
- Methodology : The compound promotes crosslinking during pyrolysis, forming a char layer that inhibits melt flow. Use rheometry to measure viscosity changes under shear and FTIR to track char formation. Compare with alternative phosphate esters to identify critical structural features (e.g., aryl vs. alkyl substituents) .
Q. How does the compound interact with other additives (e.g., stabilizers or fillers) in polymer formulations, and how can antagonistic effects be mitigated?
- Methodology : Screen compatibility via differential scanning calorimetry (DSC) to detect phase separation or melting point depression. For example, synergistic effects with silica fillers improve char integrity, while antagonism with basic stabilizers may require pH buffering agents. Design experiments using factorial DOE to optimize additive ratios .
Q. What are the primary degradation pathways of this compound under UV exposure, and how do its metabolites impact ecotoxicity?
- Methodology : Simulate UV aging using xenon-arc lamps and identify photoproducts (e.g., hydroxylated or dealkylated derivatives) via high-resolution mass spectrometry (HRMS) . Test ecotoxicity using Daphnia magna or algal growth inhibition assays, comparing parent and degraded forms .
Data Contradiction Analysis
Q. Why do studies report conflicting thermal decomposition temperatures (Td) for this compound?
- Resolution : Variability stems from differences in heating rates (e.g., 10°C/min vs. 20°C/min in TGA) and sample purity. Impurities like residual phenol lower Td. Standardize testing protocols (e.g., ISO 11358) and validate purity via elemental analysis .
Q. How can researchers reconcile discrepancies in its leaching behavior from polymer matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
